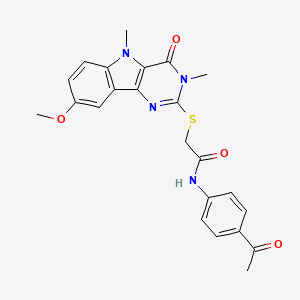

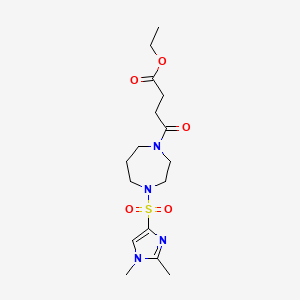

ethyl 4-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Strategies

The synthesis of heterocyclic compounds, such as tetrahydro-1,4-diazepinones and imidazole derivatives, involves regioselective strategies and cyclization processes. For instance, Dzedulionytė et al. (2022) described a general approach towards the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting the versatility of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates in obtaining these structures through oxirane ring-opening and direct cyclization processes (Dzedulionytė et al., 2022). Similarly, Honey et al. (2012) discussed the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor for synthesizing a diverse set of trifluoromethyl heterocycles, demonstrating the compound's versatility in organic synthesis (Honey et al., 2012).

Functionalization and Characterization

Further research has explored the functionalization and characterization of imidazole derivatives, assessing their potential in various chemical and biological applications. For example, Zaki et al. (2012) synthesized substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds and conducted electrochemical studies to evaluate their bioreduction properties (Zaki et al., 2012). Additionally, Anisuzzaman et al. (2000) prepared dimethyl derivatives of imidazolinone herbicides, providing a foundation for the development of gas chromatographic methods for their analysis (Anisuzzaman et al., 2000).

Advanced Applications

The explored compound and its derivatives have also been investigated for advanced applications, such as radiolabelled compounds for receptor imaging and the photochemical dimerization of esters, demonstrating the broad utility of this chemical framework in scientific research. For instance, Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists, useful for imaging AT1 receptors, highlighting the potential for medical imaging applications (Hamill et al., 1996).

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with various targets in diverse ways, depending on their specific chemical structure .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-4-25-16(22)7-6-15(21)19-8-5-9-20(11-10-19)26(23,24)14-12-18(3)13(2)17-14/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQFCZUFGLTOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)